4-Fluoro-1H-indazole-3-carbaldehyde
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Overview
Description
4-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative, characterized by a fluorine atom at the 4-position and an aldehyde group at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde typically involves the functionalization of indazole derivatives. One common method includes the nitrosation of indoles in a slightly acidic environment, followed by oxidation to introduce the aldehyde group . Another approach involves the palladium or copper-catalyzed cyanation of 3-halogenoindazole, followed by reduction with RANEY® nickel or DIBAL .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Reduction: 4-Fluoro-1H-indazole-3-methanol.
Oxidation: 4-Fluoro-1H-indazole-3-carboxylic acid.
Scientific Research Applications
4-Fluoro-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, indazole derivatives are known to act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoro-1H-indazole: Lacks the aldehyde group at the 3-position.
1H-Indazole-3-carboxaldehyde: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness: 4-Fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further functionalization .
Properties
IUPAC Name |
4-fluoro-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGRCIRSHCFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625978 |
Source
|
Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-93-4 |
Source
|
Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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